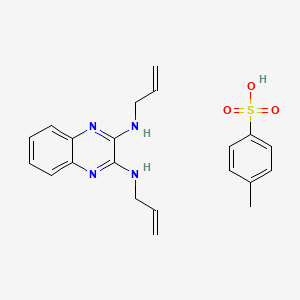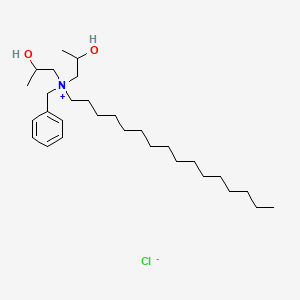![molecular formula C16H16NNaO8S B13766532 Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt CAS No. 68016-08-0](/img/structure/B13766532.png)
Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium: is a complex organic compound characterized by its unique structure, which includes a pyridinium ring substituted with various functional groups. This compound is known for its ionic nature, consisting of a positively charged pyridinium ion and a negatively charged sulfonate group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium typically involves multiple steps, starting with the preparation of the pyridinium ring followed by the introduction of the carboxylate, hydroxy, and sulfonate groups. Common reagents used in these reactions include pyridine, sodium hydroxide, and various sulfonating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the correct substitution and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyridinium compounds. These products can further undergo additional reactions to form more complex molecules .
Wissenschaftliche Forschungsanwendungen
Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The presence of multiple functional groups allows it to participate in diverse chemical interactions, enhancing its versatility in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium
- Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium
- Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium
Uniqueness
The uniqueness of Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility, stability, and reactivity, making it a valuable tool in various research and industrial applications .
Eigenschaften
CAS-Nummer |
68016-08-0 |
|---|---|
Molekularformel |
C16H16NNaO8S |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
sodium;1-[2-hydroxy-3-[4-[hydroxy(sulfonato)methyl]phenoxy]propyl]pyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C16H17NO8S.Na/c18-13(9-17-7-1-2-12(8-17)15(19)20)10-25-14-5-3-11(4-6-14)16(21)26(22,23)24;/h1-8,13,16,18,21H,9-10H2,(H-,19,20,22,23,24);/q;+1/p-1 |
InChI-Schlüssel |
HDCCHEFIBNGPMS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C[N+](=C1)CC(COC2=CC=C(C=C2)C(O)S(=O)(=O)[O-])O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


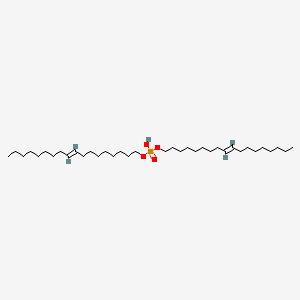
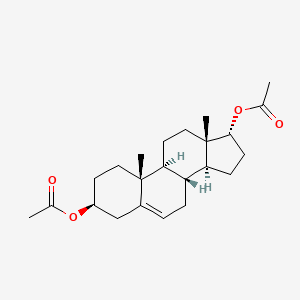
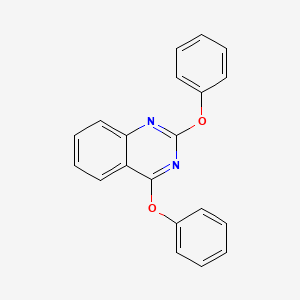
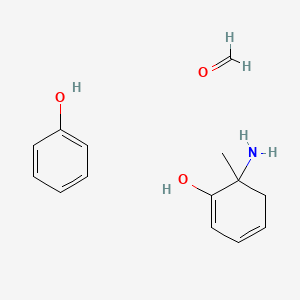
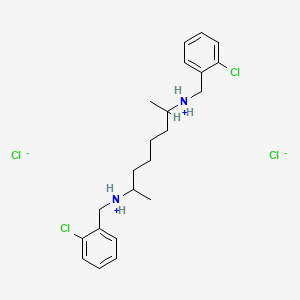
![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)
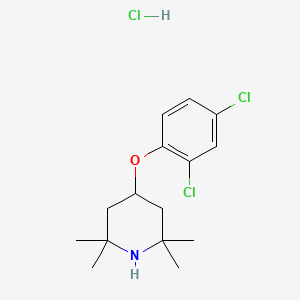
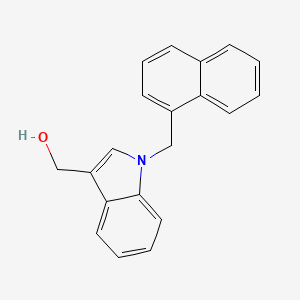
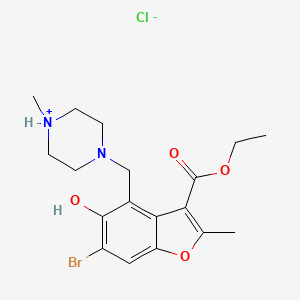
![(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B13766518.png)
![diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate](/img/structure/B13766520.png)
